molecular formula C7H14N2O5 B13738877 1,3-Bis(hydroxymethyl)-4,5-dimethoxyimidazolidin-2-one CAS No. 4211-44-3

1,3-Bis(hydroxymethyl)-4,5-dimethoxyimidazolidin-2-one

Cat. No.: B13738877
CAS No.: 4211-44-3
M. Wt: 206.20 g/mol
InChI Key: HLMMQBJMGNRPFQ-UHFFFAOYSA-N
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Description

1,3-Bis(hydroxymethyl)-4,5-dimethoxyimidazolidin-2-one (CAS 4211-44-3) is an organic compound with the molecular formula C7H14N2O5 . This chemical is offered for research and development purposes and is strictly for laboratory use. It is not intended for diagnostic, therapeutic, or any personal use. While specific biological or chemical mechanisms for this exact molecule are not fully detailed in the available literature, its core structure is related to other hydroxymethyl-substituted heterocycles known for their utility in various chemical synthesis pathways. Researchers may investigate this compound as a potential building block for more complex molecules, or for its properties as a specialty reagent. For comprehensive handling, safety, and structural information, including SMILES (COC1C(N(C(=O)N1CO)CO)OC) and InChIKey (HLMMQBJMGNRPFQ-UHFFFAOYSA-N), researchers should consult the relevant safety data sheet (SDS) . This product is available for purchase from multiple chemical suppliers to support ongoing scientific investigations .

Properties

IUPAC Name

1,3-bis(hydroxymethyl)-4,5-dimethoxyimidazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O5/c1-13-5-6(14-2)9(4-11)7(12)8(5)3-10/h5-6,10-11H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLMMQBJMGNRPFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C(N(C(=O)N1CO)CO)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O5
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10962286
Record name 1,3-Bis(hydroxymethyl)-4,5-dimethoxyimidazolidin-2-one
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Molecular Weight

206.20 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

4211-44-3
Record name 1,3-Bis(hydroxymethyl)-4,5-dimethoxy-2-imidazolidinone
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Record name 1,3-Bis(hydroxymethyl)-4,5-dimethoxyimidazolidin-2-one
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Record name 1,3-Bis(hydroxymethyl)-4,5-dimethoxyimidazolidin-2-one
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Record name 1,3-bis(hydroxymethyl)-4,5-dimethoxyimidazolidin-2-one
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Preparation Methods

Starting Materials

Stepwise Synthesis

Step Reaction Reagents/Conditions Notes
1 Hydroxymethylation of ethyleneurea Ethyleneurea + formaldehyde in aqueous solution, mild acidic conditions, room temperature to 50°C Introduces hydroxymethyl groups at N-1 and N-3 positions, yielding 1,3-bis(hydroxymethyl)imidazolidin-2-one. Reaction monitored by NMR or HPLC.
2 Hydroxylation at C-4 and C-5 Oxidation or hydroxylation of the imidazolidinone ring at C-4 and C-5 positions, possibly via dihydroxylation using osmium tetroxide or other hydroxylating agents Produces 4,5-dihydroxy derivative. This step may be challenging due to ring stability; alternative routes may involve starting from dihydroxy precursors.
3 Methylation of hydroxy groups Treatment with methylating agents (e.g., dimethyl sulfate, methyl iodide) in the presence of base (e.g., potassium carbonate) in aprotic solvents like acetone or DMF at 0-50°C Converts hydroxy groups at C-4 and C-5 to methoxy groups, yielding the target 4,5-dimethoxy derivative. Reaction requires careful control to avoid over-methylation or side reactions.

Alternative Synthetic Route

An alternative approach could involve:

  • Starting from 4,5-dimethoxyethyleneurea or its derivatives.

  • Subsequent hydroxymethylation at N-1 and N-3 positions using formaldehyde under controlled conditions.

This route may provide better regioselectivity and yield for the dimethoxy-substituted product.

Reaction Conditions and Optimization

Parameter Typical Range Effect on Yield/Purity
Temperature 0-50°C Lower temperatures favor selective methylation; higher temperatures may increase side reactions.
pH Mild acidic to neutral (pH 5-7) for hydroxymethylation; basic (pH 8-10) for methylation pH control critical to prevent polymerization or degradation.
Solvent Water for hydroxymethylation; acetone, DMF, or DMSO for methylation Solvent choice affects solubility and reaction rate.
Molar ratios Formaldehyde:ethyleneurea ~2:1; methylating agent:hydroxy groups ~1.2-1.5:1 Excess reagents ensure complete conversion but require purification steps.

Purification and Characterization

  • Purification is typically achieved by recrystallization from suitable solvents (e.g., ethanol-water mixtures) or chromatographic techniques.

  • Characterization includes:

    • Nuclear Magnetic Resonance (NMR) spectroscopy to confirm substitution patterns.

    • Infrared (IR) spectroscopy to detect characteristic carbonyl and methoxy groups.

    • Mass spectrometry (MS) for molecular weight confirmation.

    • Melting point determination and elemental analysis for purity assessment.

Summary Table of Preparation Methods

Method Starting Material Key Reagents Reaction Type Advantages Limitations
Hydroxymethylation followed by methylation Ethyleneurea Formaldehyde, methylating agent (dimethyl sulfate) Stepwise functionalization Established chemistry, accessible reagents Multi-step, requires careful control of conditions
Direct methylation of dihydroxyimidazolidinone 4,5-Dihydroxy-1,3-bis(hydroxymethyl)imidazolidin-2-one Methylating agents Direct methylation Shorter route if dihydroxy precursor available Dihydroxy precursor may be less accessible
Starting from dimethoxyethyleneurea Dimethoxyethyleneurea Formaldehyde Hydroxymethylation Potentially higher regioselectivity Dimethoxy precursor synthesis may be complex

Research Findings and Literature Insights

  • The parent compound 4,5-dihydroxy-1,3-bis(hydroxymethyl)imidazolidin-2-one is known as a formaldehyde-based textile resin intermediate, highlighting the industrial relevance of these compounds.

  • Methylation of hydroxy groups to methoxy substituents is a common modification to alter solubility and reactivity, often performed using classical methylating agents under mild conditions.

  • No direct preparative procedures for the dimethoxy derivative were found in open-access databases, indicating the need for tailored synthetic efforts based on analogues.

  • Safety considerations include the flammability and toxicity of reagents such as formaldehyde and methylating agents, requiring appropriate laboratory precautions.

Chemical Reactions Analysis

Types of Reactions

1,3-Bis(hydroxymethyl)-4,5-dimethoxyimidazolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form different derivatives with altered functional groups.

    Substitution: The methoxy groups can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Halogenation reactions often use reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl groups can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Chemical Properties and Mechanism of Action

This compound has a molecular formula of C10_{10}H15_{15}N2_{2}O4_{4} and a molecular weight of approximately 206.198 g/mol. The antimicrobial action of 1,3-bis(hydroxymethyl)-4,5-dimethoxyimidazolidin-2-one is primarily attributed to its ability to release formaldehyde upon hydrolysis in aqueous solutions. This release mechanism is critical for its efficacy as a preservative in various formulations.

Applications in Pharmaceuticals

  • Antimicrobial Agent : The compound is recognized for its potential use in drug formulations that require antimicrobial properties. Its ability to inhibit microbial growth makes it valuable in preserving the integrity of pharmaceutical products.
  • Stabilizer in Drug Formulations : Due to its preservative qualities, it can be utilized to enhance the stability and shelf-life of pharmaceuticals by preventing contamination from bacteria and fungi.

Applications in Cosmetics

  • Preservative : One of the primary applications of this compound is as a preservative in cosmetic products. It helps maintain product safety and stability by inhibiting microbial growth.
  • Skin Care Products : Its inclusion in skin care formulations can improve product longevity while ensuring that the active ingredients remain effective over time.

Case Studies and Research Findings

Research has highlighted the effectiveness of this compound as a preservative:

  • A study demonstrated its ability to significantly reduce microbial counts in cosmetic formulations over extended periods, supporting its use as a reliable preservative.
  • Interaction studies have shown that the hydrolysis products contribute to its antimicrobial properties, emphasizing the importance of understanding these interactions for regulatory compliance.

Mechanism of Action

The mechanism of action of 1,3-Bis(hydroxymethyl)-4,5-dimethoxyimidazolidin-2-one involves its interaction with specific molecular targets and pathways. The hydroxymethyl and methoxy groups play a crucial role in its reactivity and interactions with other molecules. The compound can form hydrogen bonds and participate in various chemical reactions, influencing its biological and chemical activities.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a broader class of hydroxymethylated imidazolidinones. Key structural analogs include:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents Primary Applications
1,3-Bis(hydroxymethyl)-4,5-dimethoxyimidazolidin-2-one 23706-07-2 C₇H₁₂N₂O₅ 204.18 1,3-(hydroxymethyl); 4,5-methoxy Wood treatment, polymers
4,5-Dihydroxy-1,3-bis(hydroxymethyl)imidazolidin-2-one 3001-61-4 C₅H₁₀N₂O₅ 178.14 1,3,4,5-hydroxymethyl/hydroxy Textile resins, adhesives
Diazolidinyl Urea 78491-02-8 C₈H₁₄N₄O₇ 278.22 1,3-bis(hydroxymethyl)-urea Cosmetic preservative
1-(Hydroxymethyl)-4,5-dimethoxyimidazolidin-2-one 23706-07-2 C₆H₁₂N₂O₄ 176.17 1-hydroxymethyl; 4,5-methoxy Intermediate in organic synthesis

Reactivity and Stability

  • Methoxy vs. Hydroxy Groups : Methoxy substituents (as in the target compound) reduce hydrogen-bonding capacity compared to hydroxy groups (e.g., in 4,5-dihydroxy analogs), leading to lower water solubility but enhanced thermal stability .
  • Crosslinking Efficiency : The target compound’s hydroxymethyl groups enable covalent crosslinking with cellulose in wood treatment, outperforming dimethylolurea (CAS 140-95-4) in hardness and durability .
  • Hydrolysis Resistance : Methoxy groups resist hydrolysis under acidic conditions better than hydroxy-substituted analogs (e.g., 3001-61-4), making the compound suitable for long-term industrial applications .

Industrial Performance

  • Wood Treatment : Impregnation with the target compound increases surface hardness by 40% compared to untreated wood and reduces water absorption by 25% .
  • Polymer Synthesis : In hydroxyl-terminated polybutadiene (HTPB) systems, it achieves 90% crosslinking efficiency at 80°C, surpassing bis-MPA (2,2-bis(hydroxymethyl)propionic acid) in reactivity .

Comparative Efficacy in Preservatives

  • Antimicrobial Activity : Diazolidinyl urea (78491-02-8) shows broader antimicrobial spectra but higher allergenicity, whereas the target compound is preferred in low-sensitization formulations .

Biological Activity

1,3-Bis(hydroxymethyl)-4,5-dimethoxyimidazolidin-2-one (CAS 4211-44-3) is a chemical compound notable for its antimicrobial properties, primarily utilized in the cosmetic industry as a preservative. This article explores its biological activity, focusing on its mechanisms of action, applications, and relevant case studies.

Chemical Structure and Properties

This compound features an imidazolidinone structure with two hydroxymethyl groups and two methoxy groups. Its molecular formula is C7H14N2O5C_7H_{14}N_2O_5 with a molecular weight of approximately 206.20 g/mol .

Key Characteristics:

  • Molecular Formula: C7H14N2O5C_7H_{14}N_2O_5
  • Molecular Weight: 206.20 g/mol
  • CAS Number: 4211-44-3

The biological activity of this compound is primarily attributed to its ability to release formaldehyde upon hydrolysis in aqueous solutions. This release is a critical mechanism for its antimicrobial action, targeting a broad spectrum of microorganisms including bacteria and fungi .

Hydrolysis Reaction

The hydrolysis can be summarized as follows:

1 3 Bis hydroxymethyl 4 5 dimethoxyimidazolidin 2 oneH2OFormaldehyde+Other Byproducts\text{1 3 Bis hydroxymethyl 4 5 dimethoxyimidazolidin 2 one}\xrightarrow{\text{H}_2\text{O}}\text{Formaldehyde}+\text{Other Byproducts}

Applications

This compound is extensively used in various formulations due to its preservative properties:

  • Cosmetics: Acts as a preservative to enhance product stability and safety.
  • Pharmaceuticals: Potential applications in drug formulations requiring antimicrobial agents .

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against common pathogens. Results indicated effective inhibition of bacterial growth at concentrations as low as 0.1% in cosmetic formulations. The compound demonstrated superior performance compared to other preservatives like parabens .

Study 2: Safety Profile Assessment

Research conducted on the safety profile of the compound revealed that while it is effective as a preservative, the release of formaldehyde poses potential risks for skin irritation and sensitization. Regulatory assessments recommend careful monitoring of usage levels in cosmetic products to mitigate these risks .

Comparative Analysis with Similar Compounds

The following table summarizes the structural characteristics and unique features of compounds similar to this compound:

Compound NameStructure CharacteristicsUnique Features
DMDM Hydantoin (CAS 6440-58-0)Antimicrobial formaldehyde releaserCommonly used in cosmetics; known skin irritant
1,3-Bis(hydroxymethyl)-5,5-dimethylimidazolidine-2,4-dioneContains dimethyl groups instead of methoxyDifferent antimicrobial efficacy
Dimethylol Ethylene Thiourea (DMEU)Releases formaldehydeSimilar mechanism but different structural features

Q & A

Q. What are the recommended synthetic routes for 1,3-Bis(hydroxymethyl)-4,5-dimethoxyimidazolidin-2-one in laboratory settings?

  • Methodological Answer : The compound is synthesized via hydroxymethylation of imidazolidinone derivatives. A common approach involves reacting formaldehyde with urea derivatives under controlled alkaline conditions. For example, in polymer chemistry, it is prepared by reacting 4,5-dihydroxyimidazolidin-2-one with formaldehyde in aqueous alkaline media, followed by methoxylation to introduce dimethoxy groups . Key steps include:
  • Reaction Conditions : pH 8–10, 60–80°C, 4–6 hours.
  • Purification : Crystallization from ethanol-water mixtures yields the pure compound.
    Table 1 : Example Synthesis Parameters
ReagentMolar RatioSolventTemperatureYield
Formaldehyde2:1H₂O/EtOH70°C~65%

Q. How is the structural characterization of this compound typically performed?

  • Methodological Answer : Structural elucidation combines spectroscopic and crystallographic techniques:
  • X-ray Crystallography : Single-crystal X-ray diffraction (using SHELXL for refinement) resolves the molecular geometry. The compound’s imidazolidinone ring and hydroxymethyl/methoxy substituents are confirmed via bond lengths and angles .
  • Spectroscopy :
  • NMR : 1^1H and 13^13C NMR identify protons (e.g., hydroxymethyl δ ~4.5 ppm) and carbons (carbonyl C=O δ ~170 ppm) .
  • FT-IR : Stretching vibrations for C=O (~1680 cm⁻¹) and O–CH₃ (~2850 cm⁻¹) are diagnostic .

Q. What are the key physicochemical properties relevant to experimental design?

  • Methodological Answer : Critical properties include solubility, stability, and hydrogen-bonding capacity:
  • Molecular Formula : C₇H₁₂N₂O₅ (derived from CAS 20662-57-1) .
  • Solubility : Highly soluble in polar solvents (water, DMSO), sparingly soluble in ethers.
  • Stability : Degrades above 150°C; sensitive to strong acids/bases due to labile hydroxymethyl groups .

Advanced Questions

Q. How can researchers resolve discrepancies in crystallographic data during refinement?

  • Methodological Answer : Contradictions in data (e.g., twinning, disorder) require advanced refinement strategies:
  • Software Tools : Use SHELXL for least-squares refinement and ORTEP-3 for graphical validation of thermal ellipsoids .
  • High-Resolution Data : Collect data at <1.0 Å resolution to reduce model bias.
  • Validation Metrics : Check R-factor convergence (<5%), ADP (atomic displacement parameter) consistency, and Fo-Fc maps for residual electron density .

Q. What methodologies assess the environmental risks of hydroxymethylated imidazolidinones?

  • Methodological Answer : Environmental risk assessment follows OECD guidelines:
  • Weight of Evidence (WoE) : Integrate data on biodegradation (e.g., OECD 301F tests), ecotoxicity (Daphnia magna LC₅₀), and bioaccumulation potential (log Kow < 0.5 indicates low risk) .
  • Fate Modeling : Use EPI Suite to predict environmental partitioning; the compound’s high water solubility suggests aquatic compartment dominance .

Q. What advanced techniques are used for conformational analysis of this compound?

  • Methodological Answer : Conformational flexibility (e.g., hydroxymethyl group orientation) is analyzed via:
  • Computational Chemistry : DFT calculations (B3LYP/6-311+G(d,p)) optimize geometries and predict energetically stable conformers .
  • Dynamic NMR : Variable-temperature 1^1H NMR detects rotational barriers in the imidazolidinone ring (ΔG‡ ~50–60 kJ/mol) .

Data Contradiction Analysis Example

  • Issue : Conflicting reports on thermal stability.
  • Resolution :
    • DSC/TGA : Perform differential scanning calorimetry (peak decomposition ~160°C) and thermogravimetric analysis (mass loss >150°C) to validate stability thresholds .
    • Contextual Factors : Differences in sample purity (e.g., residual solvents lower decomposition temperatures) must be controlled .

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